H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl
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Overview
Description
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl is a synthetic peptide that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, each contributing to its overall properties and functions. The peptide sequence includes tyrosine (Tyr), D-alanine (D-Ala), glycine (Gly), phenylalanine (Phe), proline (Pro), leucine (Leu), tryptophan (Trp), and a benzyl group (Bzl) attached to the nitrogen-methylated tryptophan (NMe-Trp).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often employed to ensure precision and efficiency. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the specificity and efficiency of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl involves its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, triggering a cascade of intracellular events that result in its observed effects. The pathways involved include the activation of G-proteins and subsequent modulation of adenylate cyclase activity, leading to changes in cellular cAMP levels .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-O-Bzl: Similar structure but lacks the nitrogen-methylation on tryptophan.
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-OH: Similar structure but lacks the benzyl group.
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-OH: Similar structure but lacks the benzyl group and has a hydroxyl group instead.
Uniqueness
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl is unique due to its nitrogen-methylated tryptophan and benzyl group, which confer specific properties such as increased stability and altered receptor binding affinity. These modifications make it a valuable compound for studying peptide-receptor interactions and developing peptide-based therapeutics .
Properties
Molecular Formula |
C53H65N9O8 |
---|---|
Molecular Weight |
956.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H65N9O8/c1-33(2)26-43(50(67)60-45(29-38-30-55-42-19-12-11-18-40(38)42)52(69)61(4)32-37-16-9-6-10-17-37)59-51(68)46-20-13-25-62(46)53(70)44(28-35-14-7-5-8-15-35)58-47(64)31-56-48(65)34(3)57-49(66)41(54)27-36-21-23-39(63)24-22-36/h5-12,14-19,21-24,30,33-34,41,43-46,55,63H,13,20,25-29,31-32,54H2,1-4H3,(H,56,65)(H,57,66)(H,58,64)(H,59,68)(H,60,67)/t34-,41+,43+,44+,45+,46+/m1/s1 |
InChI Key |
GYOWORZEZSLHIN-NATPVWCTSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
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